molecular formula C20H29N3O2S B2813346 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide CAS No. 1007194-35-5

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide

Cat. No.: B2813346
CAS No.: 1007194-35-5
M. Wt: 375.53
InChI Key: AITHZLRSRYLWOR-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with an adamantane-1-carboxamide group. Its structural complexity arises from the rigid adamantane moiety, known for enhancing metabolic stability and lipophilicity in drug design, and the thieno-pyrazol system, which contributes to electronic and steric properties.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-19(2,3)23-17(15-10-26(25)11-16(15)22-23)21-18(24)20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,4-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHZLRSRYLWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,4-c]pyrazol core distinguishes this compound from analogs such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., compounds 5a–y in ) and pyrazolo[4,3-b]pyridine derivatives (e.g., compounds 54–55 in ). Key differences include:

  • Indole- and Pyridine-Based Cores : These systems prioritize hydrogen-bonding interactions and planar aromaticity, which may influence target binding specificity .

Substituent Effects

  • Adamantane-1-carboxamide Group: Common to all compared compounds, this group improves membrane permeability and resistance to oxidative metabolism. In the target compound, its placement on the thieno-pyrazol system may sterically hinder enzymatic degradation compared to indole or pyridine analogs .
  • Alkyl Substituents: The tert-butyl group in the target compound contrasts with the butyl or pentyl chains in pyrazolo[4,3-b]pyridine derivatives (e.g., compounds 54–55).

Research Findings and Implications

  • Physicochemical Properties : The tert-butyl group in the target compound likely reduces aqueous solubility compared to linear alkyl chains in analogs .
  • Metabolic Stability : Adamantane-containing compounds generally exhibit prolonged half-lives due to steric shielding of labile groups .
  • Synthetic Challenges: Thieno-pyrazol systems may require stringent anhydrous conditions for cyclization, similar to indole derivatives in .

Biological Activity

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which contributes to its stability and reactivity. Its structure can be represented as follows:

C15H20N4O(Molecular Weight 284 35 g mol)\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Weight 284 35 g mol})

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate the activity of enzymes or receptors involved in various biological pathways.

Potential Mechanisms Include:

  • Inhibition of Bromodomain Proteins : The compound may act as an inhibitor of bromodomain proteins such as BRD4, which play crucial roles in transcriptional regulation associated with cancer and other diseases .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties that could be leveraged for therapeutic applications .
  • Anticancer Properties : Research has shown that compounds with similar structural motifs exhibit anticancer activities by inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits bromodomain proteins

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical family. These studies provide insights into the potential applications of this compound.

  • Anticancer Activity :
    • A study demonstrated that compounds with thieno[3,4-c]pyrazole moieties exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of thieno[3,4-c]pyrazole showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study suggested that modifications in the side chains could enhance the potency .

Q & A

Q. What are the recommended synthetic routes for N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from adamantane-1-carboxylic acid and functionalized pyrazole precursors. Key steps include:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core under basic conditions (e.g., KOH in refluxing ethanol) .
  • Coupling : Amide bond formation between the adamantane moiety and pyrazole derivatives using coupling agents like EDC/HOBt .
  • Oxidation : Introduction of the 5-oxo group using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) .
    Optimization strategies :
  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., DMF for coupling reactions, ethanol for cyclization).
  • Catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantane C-H signals (δ ~1.6–2.2 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₂₃H₂₈N₄O₂S, expected m/z ~432.18) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and binding modes of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or HIV protease) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading) .
  • In-line monitoring : ReactIR or HPLC-MS for real-time tracking of intermediates .
  • Byproduct analysis : LC-MS/MS to identify and suppress side reactions (e.g., over-oxidation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite profiling : Identify active metabolites via LC-HRMS to explain discrepancies in potency .
  • Target engagement assays : Use thermal shift assays (TSA) to confirm direct binding to purported targets .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

  • Lipophilicity : Adamantane increases logP (~4.5), enhancing membrane permeability (measured via shake-flask method) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows a melting point >200°C due to adamantane’s rigid structure .
  • Solubility : Poor aqueous solubility (≤10 µM in PBS) necessitates formulation with cyclodextrins or lipid nanoparticles .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during pyrazole functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substituent placement .
  • Metal catalysis : Use Pd-mediated C-H activation for selective functionalization .

Q. What advanced spectroscopic techniques elucidate tautomeric forms of the thieno-pyrazole core?

  • Variable-temperature NMR : Monitor tautomer equilibria (e.g., keto-enol) in DMSO-d₆ .
  • X-ray crystallography : Resolve solid-state tautomerism; compare with DFT-optimized structures .

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